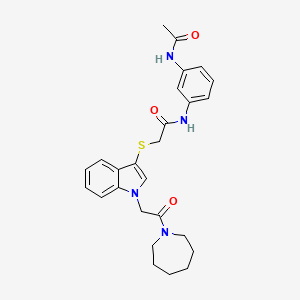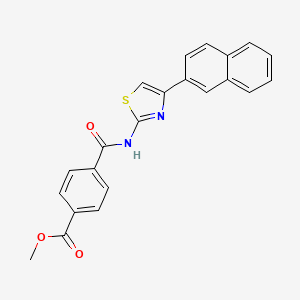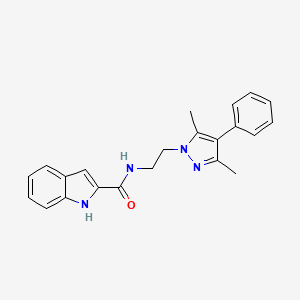![molecular formula C13H16ClN3 B2543269 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride CAS No. 2445791-98-8](/img/structure/B2543269.png)
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion of Plant Biomass
Chernyshev et al. (2017) discuss the synthesis of HMF from plant feedstocks and its use in the production of various chemicals, which might be related to the broader category of compounds like 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride in terms of their potential applications in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Indole Synthesis
Taber and Tirunahari (2011) review methods for indole synthesis, presenting a framework for the classification of all indole syntheses. This is directly relevant to the synthesis and applications of indole derivatives, suggesting a potential research application for this compound in the synthesis of complex organic compounds (Taber & Tirunahari, 2011).
Pharmacokinetics and Roles in Hepatic Protection
Wang et al. (2016) discuss the pharmacokinetics of indole-3-carbinol and its derivatives, highlighting their protective effects on chronic liver diseases. This suggests that indole derivatives, including potentially this compound, may have biomedical applications in liver health and disease treatment (Wang, Cheng, Liu, Wang, & Jiang, 2016).
Dimethyl Carbonate as an Oxygenated Fuel
Abdalla and Liu (2018) explore dimethyl carbonate's potential as an alternative fuel, suggesting that compounds with similar structures or functionalities might be researched for their energy applications. This indirectly implies that derivatives of indole, such as this compound, could be subjects of research in energy and fuel applications (Abdalla & Liu, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) is believed to be certain types of serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others .
Mode of Action
this compound (EN300-26869701) interacts with its targets, the serotonin receptors, by binding to them. This binding can either stimulate (agonist) or block (antagonist) the receptors, leading to changes in the transmission of serotonin signals .
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotonin signaling pathway. This pathway plays a crucial role in many physiological processes, including mood regulation, intestinal movement, and blood clotting .
Pharmacokinetics
Like many other compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound (EN300-26869701) are primarily due to its interaction with serotonin receptors. By acting as an agonist or antagonist, it can modulate the activity of these receptors and subsequently alter serotonin signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound (EN300-26869701). For instance, certain conditions may affect the compound’s stability or its ability to bind to serotonin receptors .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride vary with different dosages in animal models . It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13;/h3-4,7,9,15H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUXKRLDOCIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

![8-fluoro-2-(1-methyl-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2543193.png)
![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)
![(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)
![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)


![methyl 4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2543201.png)
![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)

